molecular formula C18H32O16 B1617823 Cellulase CAS No. 61788-77-0

Cellulase

Cat. No.: B1617823
CAS No.: 61788-77-0
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-CSHPIKHBSA-N
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Description

Beta-cellotriose is an oligosaccharide composed of three glucose units linked by beta-1,4-glycosidic bonds. . Beta-cellotriose is derived from the hydrolysis of cellulose, a major component of plant cell walls, and plays a significant role in various biochemical processes.

Scientific Research Applications

Beta-cellotriose has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-cellotriose can be synthesized through enzymatic hydrolysis of cellulose using cellulase enzymes. The process involves breaking down cellulose into smaller oligosaccharides, including beta-cellotriose . Enzymatic hydrolysis is preferred due to its specificity and efficiency.

Industrial Production Methods: Industrial production of beta-cellotriose involves the use of microbial cellulases, which are enzymes produced by bacteria and fungi. These enzymes catalyze the hydrolysis of cellulose under controlled conditions, resulting in the production of beta-cellotriose and other oligosaccharides . The process typically involves fermentation, where microorganisms are cultured in bioreactors to produce cellulases, followed by the enzymatic hydrolysis of cellulose.

Chemical Reactions Analysis

Types of Reactions: Beta-cellotriose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using cellulases.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize beta-cellotriose.

    Reduction: Reducing agents like sodium borohydride can reduce beta-cellotriose to its corresponding alcohols.

Major Products Formed:

    Hydrolysis: Glucose and cellobiose.

    Oxidation: Oxidized oligosaccharides.

    Reduction: Reduced oligosaccharides.

Mechanism of Action

Beta-cellotriose exerts its effects primarily through its interactions with enzymes such as cellulases. These enzymes recognize and bind to beta-cellotriose, catalyzing its hydrolysis into smaller sugar units. The molecular targets include the active sites of cellulase enzymes, where the glycosidic bonds of beta-cellotriose are cleaved .

Comparison with Similar Compounds

    Cellobiose: A disaccharide composed of two glucose units linked by beta-1,4-glycosidic bonds.

    Cellotetraose: An oligosaccharide composed of four glucose units linked by beta-1,4-glycosidic bonds.

Uniqueness of Beta-cellotriose: Beta-cellotriose is unique due to its specific structure and size, which makes it an ideal model compound for studying the properties of oligosaccharides. Its three glucose units provide a balance between simplicity and complexity, allowing researchers to investigate its interactions with enzymes and other molecules in detail .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-CSHPIKHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [IUCLID]
Record name Cellulase
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CAS No.

9012-54-8, 61788-77-0
Record name Cellulase
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Record name Cellulase
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